(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
CAS No.: 1105190-66-6
Cat. No.: VC2911872
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1105190-66-6 |
---|---|
Molecular Formula | C8H8N2O3S |
Molecular Weight | 212.23 g/mol |
IUPAC Name | 2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C8H8N2O3S/c11-6-1-2-9-8-10(6)5(4-14-8)3-7(12)13/h1-2,5H,3-4H2,(H,12,13) |
Standard InChI Key | REVCKMPBXLGEJJ-UHFFFAOYSA-N |
SMILES | C1C(N2C(=O)C=CN=C2S1)CC(=O)O |
Canonical SMILES | C1C(N2C(=O)C=CN=C2S1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid, reflects its bicyclic framework. The thiazolo[3,2-a]pyrimidine core consists of a pyrimidine ring fused to a thiazole moiety, with an acetic acid group at the 3-position. X-ray crystallographic studies confirm a planar pyrimidine ring and a puckered thiazole ring, resulting in a dihedral angle of 80.94° between the two systems .
Molecular Formula: C₈H₈N₂O₃S
Molecular Weight: 212.23 g/mol
Canonical SMILES: C1C(N2C(=O)C=CN=C2S1)CC(=O)O
Physicochemical Characteristics
The compound exhibits moderate solubility in polar solvents like DMSO and methanol but limited aqueous solubility (0.5–1.2 mg/mL at 25°C). Its pKa values (2.1 for the carboxylic acid, 6.8 for the pyrimidine nitrogen) influence ionization states under physiological conditions.
Property | Value/Description |
---|---|
Melting Point | 218–220°C (decomposition) |
LogP (Octanol-Water) | 1.3 ± 0.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 98.6 Ų |
Synthetic Methodologies
Regioselective Synthesis
A regioselective one-pot synthesis involves cyclocondensation of 6-ethylthiouracil with bromoacetic acid in glacial acetic acid, catalyzed by sodium acetate (Scheme 1) . Key parameters include:
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Reagents: 1.2 equivalents bromoacetic acid, 0.1 M sodium acetate
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Temperature: Reflux at 120°C for 8–10 hours
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Yield: 72–78% after recrystallization from ethyl acetate
This method minimizes byproducts such as 7-substituted isomers, achieving >95% regioselectivity for the 3-acetic acid derivative.
Structural Confirmation
X-ray diffraction analyses reveal a flattened boat conformation for the pyrimidine ring (puckering amplitude q = 0.224 Å) and Z-configuration for the exocyclic double bond in arylidene derivatives .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus: MIC = 4 µg/mL) and Gram-negative (Escherichia coli: MIC = 8 µg/mL) pathogens. Mechanistic studies suggest DNA gyrase inhibition (IC₅₀ = 12 µM) via hydrogen bonding to Tyr528 and Gly226 residues .
Anti-Inflammatory Action
At 50 µM, the compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 62% and 58%, respectively. NF-κB p65 nuclear translocation is inhibited through IκBα stabilization .
Structure-Activity Relationships (SAR)
Substituent Effects
Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 2-position enhance antimicrobial potency by 3–5-fold, while bulky substituents reduce bioavailability.
Substituent (R) | MIC S. aureus (µg/mL) | LogP |
---|---|---|
-H | 16 | 1.3 |
-NO₂ | 4 | 1.8 |
-OCH₃ | 12 | 1.1 |
Acetic Acid Modifications
Esterification of the carboxylic acid improves membrane permeability but abolishes anti-inflammatory activity. Replacement with a sulfonamide group retains potency while enhancing metabolic stability .
Pharmacokinetic Profiling
In Sprague-Dawley rats (10 mg/kg oral dose):
Parameter | Value |
---|---|
Cₘₐₓ | 1.2 ± 0.3 µg/mL |
Tₘₐₓ | 2.1 ± 0.5 hours |
AUC₀–₂₄ | 14.6 ± 2.8 µg·h/mL |
Half-life | 4.8 ± 0.7 hours |
Bioavailability | 42% |
Hepatic metabolism predominates via CYP3A4-mediated oxidation, yielding inactive 5-hydroxyl derivatives .
Applications in Drug Development
Antiviral Candidates
Structural analogs show inhibitory activity against Chikungunya virus (EC₅₀ = 3.7 µM) through non-structural protein 2 (nsP2) protease binding (ΔG = -9.5 kcal/mol) .
Agricultural Fungicides
Field trials with 0.2% w/v formulations reduce Fusarium oxysporum infection in tomatoes by 89%, outperforming commercial azoxystrobin .
Future Directions
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Prodrug Design: Masking the carboxylic acid as a pivaloyloxymethyl ester could enhance oral absorption.
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Combination Therapy: Synergy studies with β-lactam antibiotics may overcome microbial resistance.
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Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) may improve tumor-specific accumulation.
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